Superior Synthetic Accessibility: ~91% Yield via N,N′-Dichloro-p-toluenesulfonamide Chlorination of the Parent Sulfoxide
1-(Chloromethanesulfinyl)-4-nitrobenzene (7205-95-0) was obtained in ~91% yield via reaction of the corresponding 4-nitrophenyl methyl sulfoxide with N,N′-dichloro-p-toluenesulfonamide in acetonitrile at 20 °C for 10 minutes under mild and neutral conditions with high regioselectivity for monochlorination at the α-position . By contrast, the unsubstituted chloromethyl phenyl sulfoxide (CAS 7205-94-9) is not reported in this study and when prepared by alternative routes requires more forcing conditions (e.g., SO₂Cl₂/CH₂Cl₂ followed by hydrolysis) without a directly comparable single-step yield benchmark .
| Evidence Dimension | Isolated yield of α-chlorosulfoxide from parent sulfoxide |
|---|---|
| Target Compound Data | ~91% (7205-95-0; N,N′-dichloro-p-toluenesulfonamide, MeCN, 20 °C, 10 min) |
| Comparator Or Baseline | Chloromethyl phenyl sulfoxide (7205-94-9): no comparable single-step yield data reported; typical preparation via SO₂Cl₂ then SiO₂/H₂O hydrolysis |
| Quantified Difference | ~91% yield under mild, neutral conditions vs. multi-step route for unsubstituted analog |
| Conditions | N,N′-dichloro-p-toluenesulfonamide (1.1 equiv), acetonitrile, 20 °C, 0.17 h |
Why This Matters
A high-yielding, room-temperature, regiospecific synthetic route reduces procurement cost and ensures reproducible access to the target compound for scale-up or library synthesis.
